molecular formula C15H19F3N2O B4796390 N-(1-ethylpiperidin-4-yl)-3-(trifluoromethyl)benzamide

N-(1-ethylpiperidin-4-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B4796390
M. Wt: 300.32 g/mol
InChI Key: MRVIYRLGDXBJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpiperidin-4-yl)-3-(trifluoromethyl)benzamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a trifluoromethyl group and an ethylpiperidinyl moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethylpiperidin-4-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic trifluoromethylation reactions.

    Formation of the Benzamide Core: The benzamide core is formed through amidation reactions involving benzoyl chloride and appropriate amines.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the benzamide core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-ethylpiperidin-4-yl)-3-(trifluoromethyl)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl-substituted benzamides with biological targets.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with various binding sites, modulating the activity of the target molecules. The benzamide core may participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • N-(1-ethylpiperidin-4-yl)-2-(trifluoromethyl)benzamide
  • N-(1-ethylpiperidin-4-yl)-4-(trifluoromethyl)benzamide
  • N-(1-ethylpiperidin-4-yl)-3-(trifluoromethyl)aniline

Uniqueness: N-(1-ethylpiperidin-4-yl)-3-(trifluoromethyl)benzamide stands out due to the specific positioning of the trifluoromethyl group on the benzamide core, which can significantly influence its chemical reactivity and biological interactions

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c1-2-20-8-6-13(7-9-20)19-14(21)11-4-3-5-12(10-11)15(16,17)18/h3-5,10,13H,2,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVIYRLGDXBJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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